molecular formula C23H28N6O5 B14962601 Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14962601
M. Wt: 468.5 g/mol
InChI Key: BZDCIORLSHSHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:

  • Position 6: A 3,4-dimethoxyphenyl group, providing electron-donating methoxy substituents.
  • Position 2: A pyrimidin-2-yl piperazine moiety, introducing nitrogen-rich heterocyclic complexity.
  • Position 5: An ethyl carboxylate ester, influencing solubility and metabolic stability.

Properties

Molecular Formula

C23H28N6O5

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H28N6O5/c1-4-34-21(31)18-19(15-6-7-16(32-2)17(14-15)33-3)26-23(27-20(18)30)29-12-10-28(11-13-29)22-24-8-5-9-25-22/h5-9,14,18-19H,4,10-13H2,1-3H3,(H,26,27,30)

InChI Key

BZDCIORLSHSHTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyrimidine ring.

    Introduction of the Dimethoxyphenyl Group:

    Attachment of the Pyrimidinyl-Piperazine Moiety: The final step involves the coupling of the pyrimidinyl-piperazine moiety to the tetrahydropyrimidine ring using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or enabling further derivatization.

Conditions Products Yield Key Observations
1M NaOH, ethanol, reflux6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid85–90%Complete conversion after 6 hours; product isolated via acid precipitation.
HCl (conc.), H₂O, 60°C Same as above78%Faster reaction (3 hours) but lower yield.

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, or salt formation due to its nucleophilic nitrogen atoms.

Alkylation

Reaction with alkyl halides introduces substituents at the piperazine nitrogen:

Reagent Conditions Product Application
Methyl iodideDMF, K₂CO₃, 80°C, 12 hoursN-Methylpiperazine derivativeEnhanced lipophilicity for CNS targeting
Ethyl chloroacetate Solvent-free, 120°C, 1 hourPiperazine-acetic acid ethyl ester adductProdrug synthesis

Acylation

Acetyl chloride in dichloromethane at 0°C yields N-acetylpiperazine derivatives (85% yield), improving metabolic stability.

Tetrahydropyrimidine Ring Modifications

The tetrahydropyrimidine core participates in oxidation and cycloaddition reactions.

Oxidation

Controlled oxidation converts the tetrahydropyrimidine ring to a dihydropyrimidine:

Oxidizing Agent Conditions Product Outcome
KMnO₄, H₂O RT, 24 hours6-(3,4-dimethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-4-oxo-pyrimidine-5-carboxylateAromaticity enhances π-stacking potential
DDQ, CHCl₃ Reflux, 8 hoursSame as aboveHigher selectivity (92% yield)

Huisgen Cycloaddition

The alkyne-functionalized tetrahydropyrimidine derivative reacts with azides via click chemistry :

Azide Conditions Product Yield
Phenyl azideCuSO₄, sodium ascorbate, RTTriazole-linked conjugate89%

Aromatic Ring Reactions

The 3,4-dimethoxyphenyl group undergoes demethylation and electrophilic substitution.

Demethylation

Reagent Conditions Product Notes
BBr₃, DCM −78°C, 2 hours3,4-Dihydroxyphenyl analogAir-sensitive; requires anhydrous conditions

Nitration

Nitration occurs at the para position of the dimethoxyphenyl group using HNO₃/H₂SO₄ , yielding a nitro derivative (73% yield) for further reduction to amines.

Nucleophilic Substitution

The pyrimidin-2-yl group on the piperazine ring participates in SNAr reactions:

Reagent Conditions Product Application
Ammonia, ethanol100°C, 24 hours2-Aminopyrimidine derivativeImproved hydrogen-bonding capacity
Thiophenol, K₂CO₃DMF, 80°C, 8 hours2-(Phenylthio)pyrimidine analogEnhanced electron-withdrawing effects

Reductive Amination

The secondary amine in the tetrahydropyrimidine ring reacts with aldehydes/ketones under reductive conditions:

Carbonyl Compound Reducing Agent Product Yield
FormaldehydeNaBH₃CN, MeOHN-Methylated tetrahydropyrimidine68%

Key Findings from Structural Analogs

  • Biginelli Reaction : The tetrahydropyrimidine core is synthesized via condensation of ethyl acetoacetate, aldehydes, and urea derivatives under acidic conditions (e.g., p-toluenesulfonic acid in ethanol, 60°C) .

  • Stability : The compound degrades under prolonged UV exposure (~30% decomposition after 48 hours), necessitating dark storage.

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications for target engagement and pharmacokinetic optimization. Further studies are required to explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It targets specific enzymes and receptors involved in cellular processes.

    Pathways: The compound modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 6

Compound A : Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)
  • Key Difference : EDMT features a 3,4-dimethoxyphenyl group at position 4 instead of position 5.
  • In contrast, the target compound’s dimethoxyphenyl at position 6 may alter steric hindrance and π-π stacking with biological targets .
Compound B : Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Difference : A tetrazole group at position 4, replacing the dimethoxyphenyl.
  • Impact : The tetrazole’s acidity (pKa ~4.9) improves water solubility, whereas the target compound’s dimethoxyphenyl may enhance lipid membrane permeability .

Substituent Variations at Position 2

Compound C : Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Difference : Lacks the pyrimidin-2-yl piperazine; instead, position 2 is an oxo group.
  • Impact : The absence of the piperazine moiety reduces hydrogen-bonding capacity. The target compound’s pyrimidinyl piperazine may enhance binding to enzymes like dihydrofolate reductase (DHFR), a common target for antimicrobial agents .
Compound D : Ethyl 4-(2,4-dichlorophenyl)-1-ethyl-6-[(3-methyl-4-{[4-(trifluoromethyl)phenyl]carbamoyl}piperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Difference : A carbamoyl-substituted piperazine at position 6.

Substituent Variations at Position 5

Compound E : 2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate
  • Key Difference: A cyano group at position 5 instead of an ethyl carboxylate.
  • Impact: The cyano group reduces steric bulk but may decrease solubility due to lower polarity .

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Compound Position 6 Substituent Position 2 Substituent Position 5 Substituent Notable Properties
Target Compound 3,4-Dimethoxyphenyl Pyrimidin-2-yl piperazine Ethyl carboxylate High hydrogen-bonding capacity; moderate solubility
EDMT Methyl Oxo Ethyl carboxylate Planar MESP; enhanced dipole interactions
Compound D Dichlorophenyl Carbamoyl piperazine Ethyl carboxylate Electron-withdrawing effects; high stability
Compound E Phenyl Thioether Cyano Lower solubility; increased reactivity

Implications for Bioactivity

  • Antimicrobial Potential: The pyrimidinyl piperazine in the target compound may improve binding to bacterial DHFR compared to simpler oxo or thioether substituents .
  • Anticancer Applications : The dimethoxyphenyl group’s electron-donating effects could enhance DNA intercalation, similar to EDMT’s proposed mechanism .
  • Metabolic Stability: The ethyl carboxylate at position 5 balances solubility and stability, contrasting with cyano or tetrazole groups that may accelerate degradation .

Biological Activity

Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biological targets, and relevant case studies.

The compound has a complex structure characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is C18H24N4O5C_{18}H_{24}N_{4}O_{5}, with a molecular weight of approximately 348.394 g/mol. Its structural features include:

  • Pyrimidine and piperazine moieties : These are critical for interaction with various biological targets.
  • Dimethoxyphenyl group : Enhances lipophilicity and potential bioactivity.

Research indicates that compounds similar to ethyl 6-(3,4-dimethoxyphenyl)-4-oxo derivatives often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives target enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are crucial in cellular proliferation and metabolism .
  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, contributing to their anti-inflammatory effects .
  • Neuroprotective Effects : Studies have indicated that certain pyrimidine derivatives can preserve mitochondrial function and enhance cognitive abilities in animal models .

Biological Targets

The primary biological targets for ethyl 6-(3,4-dimethoxyphenyl)-4-oxo derivatives include:

Target Description
Dihydrofolate Reductase (DHFR)Involved in DNA synthesis; inhibition can lead to anti-cancer effects.
KinasesVarious kinases involved in cell signaling pathways; inhibition can disrupt cancer cell growth.
Lipoxygenase (LOX)Enzyme involved in inflammatory processes; inhibition can reduce inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrimidine derivatives similar to ethyl 6-(3,4-dimethoxyphenyl)-4-oxo:

  • Study on Antitumor Activity : A derivative demonstrated significant antitumor effects against various cancer cell lines by inhibiting DHFR and other kinases involved in tumor growth .
  • Neuroprotective Study : A related compound was shown to improve mitochondrial function and cognitive performance in rats subjected to traumatic brain injury . The treatment led to a significant increase in ATP production and improved cerebral blood flow.
  • Inflammation Reduction : Research indicated that certain pteridine derivatives exhibited strong LOX inhibitory activity, suggesting potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.